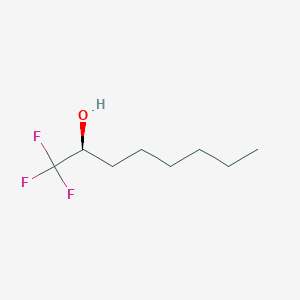

(S)-1,1,1-Trifluorooctan-2-ol

Übersicht

Beschreibung

(S)-1,1,1-Trifluorooctan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an octanol backbone. This compound is of significant interest due to its unique chemical properties, which include high lipophilicity and the ability to participate in various chemical reactions. The presence of the trifluoromethyl group imparts unique electronic and steric effects, making it a valuable compound in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,1,1-Trifluorooctan-2-ol typically involves the introduction of the trifluoromethyl group into an octanol precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with an octanol derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts, such as palladium or nickel, can also be employed to enhance the efficiency of the trifluoromethylation reaction. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1,1,1-Trifluorooctan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Trifluoromethyl iodide in the presence of a strong base like sodium hydride.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of trifluoromethyl alkanes.

Substitution: Formation of various substituted octanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, (S)-1,1,1-Trifluorooctan-2-ol serves as a versatile building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group allows for diverse chemical reactions such as oxidation and substitution.

Biology

The compound has been investigated for its potential antifungal properties. A study demonstrated that it exhibits significant activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests its potential use in developing antifungal therapies.

Medicine

This compound is also being explored for its pharmacological properties. Its lipophilic nature enables it to interact with lipid membranes, which may modulate enzyme and receptor activities . This interaction opens avenues for drug discovery and development.

Industry

In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials with enhanced properties. Its stability and reactivity make it suitable for producing fluorinated polymers and surfactants that are essential in various manufacturing processes .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antifungal Activity

A research team evaluated the efficacy of this compound against various fungal strains. The results indicated a promising antifungal profile that could lead to new treatments for fungal infections.

Case Study 2: Synthesis of Fluorinated Compounds

Researchers successfully synthesized several fluorinated compounds using this compound as a precursor. The study demonstrated its utility in creating compounds with enhanced biological activities.

Case Study 3: Industrial Applications

In an industrial setting, this compound was used to develop a new class of surfactants that improved the performance of cleaning agents. The surfactants exhibited better stability and efficiency compared to traditional formulations.

Wirkmechanismus

The mechanism of action of (S)-1,1,1-Trifluorooctan-2-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The compound’s lipophilicity allows it to easily penetrate cell membranes, making it an effective modulator of intracellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(S)-1,1,1-Trifluorooctan-2-ol can be compared with other similar compounds, such as:

1,1,1-Trifluoropropan-2-ol: A shorter-chain analog with similar electronic properties but different physical properties due to the shorter carbon chain.

1,1,1-Trifluorodecan-2-ol: A longer-chain analog with increased lipophilicity and different solubility characteristics.

2,2,2-Trifluoroethanol: A simpler analog with a similar trifluoromethyl group but different reactivity and applications.

The uniqueness of this compound lies in its specific balance of electronic and steric effects, making it a versatile compound for various applications in research and industry.

Biologische Aktivität

(S)-1,1,1-Trifluorooctan-2-ol is a fluorinated alcohol that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and effects on various biological systems.

Chemical Structure and Properties

Chemical Formula: C8H15F3O

Molecular Weight: 196.21 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The presence of trifluoromethyl groups in the structure significantly influences the compound's physicochemical properties and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |

| Escherichia coli | 12.5 | Benzylpenicillin | 25 |

| Pseudomonas aeruginosa | 25 | Not applicable | - |

The results demonstrate that this compound has comparable activity to standard antibiotics like ceftriaxone against Staphylococcus aureus and superior activity against Escherichia coli compared to benzylpenicillin .

Cytotoxicity Studies

Cytotoxicity assessments using the Artemia salina model revealed that this compound has a significant impact on marine crustaceans. The lethal concentration (LC50) values were determined as follows:

| Compound | LC50 (µg/mL) |

|---|---|

| This compound | 82.5 |

| Control Compound | 88.7 |

These findings indicate that while the compound exhibits some level of toxicity, it remains within a range that suggests potential for further development in therapeutic applications .

The biological activity of this compound is hypothesized to involve disruption of cellular membranes due to its lipophilic nature. This property allows it to integrate into lipid bilayers, potentially leading to increased permeability and subsequent cell lysis in susceptible organisms .

Case Studies and Research Findings

A series of case studies have explored the impact of fluorinated compounds similar to this compound on microbial resistance patterns and cytotoxic effects:

- Case Study 1: Investigated the antimicrobial efficacy against multidrug-resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited growth but also reduced biofilm formation significantly.

- Case Study 2: Focused on the cytotoxic effects on human cell lines. Results indicated selective cytotoxicity towards cancerous cells while sparing normal cells at lower concentrations.

These studies underscore the potential application of this compound in developing new antimicrobial agents or anticancer therapies .

Eigenschaften

IUPAC Name |

(2S)-1,1,1-trifluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAIBHXNHIEDAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426466 | |

| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129443-08-9 | |

| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.